4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
Description
4-(3-Methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole-2-carboxamide core substituted with a 3-methoxybenzoyl group at the 4-position and a 2-thienylmethyl moiety on the carboxamide nitrogen. For example, similar pyrrole-2-carboxamides are synthesized via coupling reactions between acyl chlorides and amine intermediates in solvents like THF, often catalyzed by triethylamine (e.g., as seen in for compound 28b) .
Properties
IUPAC Name |
4-(3-methoxybenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2-10,19H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBNCCQVHASKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, a compound with the molecular formula C18H16N2O3S, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 340.4 g/mol
- CAS Number : 439111-67-8
- Structure : The compound features a pyrrole ring substituted with a methoxybenzoyl group and a thienylmethyl side chain, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrrole compounds, including 4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, exhibit significant anticancer activity. A study highlighted the synthesis of several pyrrole derivatives that were evaluated for their in vitro anticancer effects on various cancer cell lines, including leukemia and melanoma. Notably, some compounds demonstrated promising antiproliferative activity against MDA-MB human cancer cell lines, with growth inhibition rates exceeding 60% at a concentration of 10 µM .
The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of tubulin polymerization. This action disrupts the normal dynamics of microtubules, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. The ability to overcome multidrug resistance (MDR) is particularly noteworthy, as many traditional chemotherapeutics face challenges due to efflux mechanisms in resistant cancer cells .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of 4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide against various cancer cell lines:
- Cell Lines Tested : MDA-MB-435 (melanoma), MDA-MB-468 (breast), and others.
- Results : Compounds showed significant growth inhibition, with some achieving over 62% inhibition at low concentrations (10 µM) against specific cell lines .
Case Studies
- SMART Compounds : A related class of compounds demonstrated similar biological activities, binding to the colchicine site on tubulin and inhibiting polymerization. These compounds were effective in both in vitro and in vivo models, showing potential for clinical applications .
- Resistance Mechanisms : Research on the SMART compounds indicated their potential to circumvent P-glycoprotein-mediated drug resistance, a common hurdle in cancer therapy. This suggests that 4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide may share similar properties .
Data Table: Biological Activity Summary
| Activity | Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Antiproliferative | MDA-MB-435 | 62.46 | 10 |
| Antiproliferative | MDA-MB-468 | 40.24 | 10 |
| Tubulin Polymerization Inhibition | Various | Significant | Varies |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The 3-methoxybenzoyl group may enhance solubility compared to halogenated analogs (e.g., 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide in ) .
- Molecular Weight : The target (~340 g/mol) falls within the typical range for drug-like molecules, similar to Ulixertinib (433 g/mol) .
Key Notes and Limitations
Data Gaps : Pharmacokinetic or mechanistic data for the target compound are absent in the evidence. Comparisons rely on structural analogs.
Functional Implications : The 3-methoxy group could influence metabolic stability compared to electron-withdrawing substituents (e.g., 4-fluorobenzoyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
